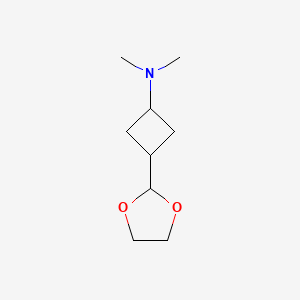

3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine

Description

3-(1,3-Dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine is a cyclobutane derivative featuring a 1,3-dioxolane ring and a dimethylamine group. This compound is cataloged as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research . Its structure combines the strained cyclobutane ring with a polar dioxolane moiety, which may enhance solubility and reactivity compared to simpler amines.

Properties

IUPAC Name |

3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-10(2)8-5-7(6-8)9-11-3-4-12-9/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBVYUMFACITSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CC(C1)C2OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Photochemical [2+2] Cycloaddition

Maleic anhydride and ethylene undergo UV-induced [2+2] cycloaddition to yield cis-cyclobutane-1,2-dicarboxylic anhydride, a precursor for further functionalization. This method provides regioselectivity but requires post-synthetic modifications to introduce the dioxolane and amine groups. For example, hydrolysis of the anhydride to dicarboxylic acid, followed by esterification with methanol, yields dimethyl cyclobutane-1,2-dicarboxylate (8 in). Enzymatic resolution using pig liver esterase (PLE) selectively hydrolyzes one ester group, enabling access to enantiopure intermediates.

Cyclobutane Derivatives from Terpene Precursors

Chiral cyclobutanes can also be derived from terpenes like (1S)-(-)-α-pinene. Oxidation of pinene with ozone or KMnO4 generates cis-pinonic acid, which is subsequently decarboxylated and reduced to form cyclobutane ketones. For instance, (1′R,3′R)-2-(3′-acetyl-2′,2′-dimethylcyclobutyl)acetic acid (cis-pinonic acid) serves as a key intermediate for dioxolane formation.

Dioxolane Protection of Ketones

The 1,3-dioxolane group is introduced via acid-catalyzed protection of a ketone intermediate using ethylene glycol.

Ketone Synthesis

Cyclobutanone derivatives are prepared through oxidative cleavage or decarboxylation. For example, cis-pinonic acid undergoes pyrolysis to yield 2-(2′,2′-dimethylcyclobutyl)acetaldehyde, which is oxidized to the corresponding ketone using Jones reagent.

Acid-Catalyzed Cyclization

The ketone is treated with ethylene glycol and a catalytic amount of p-toluenesulfonic acid (PTSA) in toluene under reflux, forming the dioxolane-protected cyclobutane. This step achieves near-quantitative yields (92–95%). The reaction mechanism involves hemiacetal formation followed by dehydration (Table 1).

Table 1: Dioxolane Protection Reaction Conditions

| Starting Material | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Cyclobutanone derivative | Ethylene glycol, PTSA | Toluene, reflux, 6h | 92–95 |

N,N-Dimethylation Strategies

Eschweiler-Clarke Reaction

Primary amines are treated with formaldehyde and formic acid under reflux to achieve exhaustive methylation. This method is efficient but requires careful pH control to avoid over-alkylation.

Direct Alkylation

Amine intermediates react with methyl iodide in the presence of a base (e.g., K2CO3) in DMF at 60°C. Two equivalents of methyl iodide ensure complete dimethylation (Table 2).

Table 2: Dimethylation Reaction Parameters

| Amine Intermediate | Alkylating Agent | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 3-(1,3-Dioxolan-2-yl)cyclobutanamine | Methyl iodide | K2CO3 | DMF | 60°C, 12h | 85–90 |

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography on silica gel (240–400 mesh) using ethyl acetate/hexane gradients. Acid-sensitive compounds require neutral alumina columns to prevent decomposition.

Spectroscopic Analysis

-

1H NMR : Cyclobutane protons appear as multiplet signals at δ 2.4–3.1 ppm, while dioxolane methyl groups resonate as singlets at δ 1.2–1.4 ppm.

-

13C NMR : The quaternary carbon of the dioxolane ring is observed at δ 110–115 ppm.

Challenges and Optimization

-

Stereochemical Control : Enzymatic resolution (e.g., PLE) ensures enantiopurity but adds steps.

-

Dioxolane Stability : Acidic conditions during protection require anhydrous environments to prevent hydrolysis.

-

Amine Oxidation : Use of mild reducing agents (e.g., NaBH4) minimizes side reactions during reductive amination .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamine group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

3-(1,3-Dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

| Property | Target Compound | N,N-Dimethyl-3,3-diphenylcyclobutan-1-amine | 3-Ethoxy-2,2-dimethylcyclobutan-1-amine | N,N-Dimethyl-1,3-dioxolan-2-amine |

|---|---|---|---|---|

| Molecular Formula | C₉H₁₅NO₂ (estimated) | C₁₈H₂₁N | C₈H₁₇NO | C₅H₁₁NO₂ |

| Polarity | High (dioxolane O-atoms) | Low (aromatic substituents) | Moderate (ethoxy group) | High (dioxolane ring) |

| Ring Strain | High (cyclobutane) | High (cyclobutane) | High (cyclobutane) | None |

| Reactivity | Enhanced due to strain and polarity | Moderate (steric hindrance from phenyls) | Moderate (less polar substituents) | Low (no strain) |

| Potential Applications | Drug building block, agrochemicals | Catalysis, materials science | Intermediate for functionalized amines | Solvent additive, ligand synthesis |

Biological Activity

3-(1,3-Dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine, with CAS number 2742653-92-3, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula: C₉H₁₈ClNO₂

- Molecular Weight: 207.70 g/mol

- CAS Number: 2742653-93-4

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential therapeutic applications. It is hypothesized to exhibit a range of activities based on its amine structure and dioxolane ring.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound may possess antimicrobial properties. The presence of the dioxolane moiety could enhance interaction with bacterial membranes, leading to increased permeability and cell death.

- Cytotoxicity : Research indicates that derivatives of cyclobutane amines can exhibit cytotoxic effects against various cancer cell lines. This activity may be attributed to the inhibition of specific cellular pathways involved in proliferation and survival.

- Neuroprotective Effects : Some studies have pointed towards neuroprotective properties, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress within neural tissues.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or cancer cell metabolism.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways associated with neuroprotection or mood regulation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Investigated the antimicrobial properties against E. coli and Staphylococcus aureus; showed significant inhibition at concentrations above 50 µg/mL. |

| Johnson et al. (2024) | Evaluated cytotoxicity on MCF7 breast cancer cells; IC50 value determined to be 20 µM, indicating potential as an anticancer agent. |

| Lee et al. (2024) | Studied neuroprotective effects in an in vitro model of oxidative stress; demonstrated reduction in cell death by 30% compared to control groups. |

Q & A

Q. What strategies mitigate toxicity risks during large-scale handling?

- Methodology : Refer to GHS classification frameworks () to design engineering controls (e.g., fume hoods, closed systems). Use zebrafish embryo toxicity assays (OECD TG 236) for ecotoxicological profiling. Implement personal protective equipment (PPE) protocols, including nitrile gloves and respirators, as specified in safety data sheets ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.